Divergent Singlet Oxidation Product: 4-Hydroxylation Instead of Sulfoxide Formation
Under singlet oxidation conditions (O₂, sensitizer, CH₃CN:H₂O), 2-ethyl-2-phenyl-1,3-dithiolane (compound 13) does not follow the typical 1,3-dithiolane oxidation pathway to yield the corresponding 1-oxide. Instead, it gives 2-ethyl-4-hydroxy-2-phenyl-1,3-dithiolane (compound 19) as the major product [1]. In contrast, the closely related 2-methyl-2-phenyl-1,3-dithiolane and other 2-substituted-1,3-dithiolanes afford synthetically useful yields of 1,3-dithiolane 1-oxides under identical conditions [1][2]. The divergent 4-hydroxy product has been characterized by GC-MS and is registered in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 5vDFT0h4ooR) [3].
| Evidence Dimension | Singlet oxidation product identity |
|---|---|
| Target Compound Data | Major product: 2-ethyl-4-hydroxy-2-phenyl-1,3-dithiolane (4-hydroxy derivative, C₁₁H₁₄OS₂, exact mass 226.0486 g/mol) |
| Comparator Or Baseline | 2-Methyl-2-phenyl-1,3-dithiolane and other 2-substituted-1,3-dithiolanes: Major product is the corresponding 1,3-dithiolane 1-oxide (sulfoxide) |
| Quantified Difference | Qualitative divergence: target compound yields 4-hydroxylation product rather than sulfoxide; 1-oxide yields for comparator substrates are described as 'synthetically useful' (typically 60–85%) |
| Conditions | Singlet oxygen (¹O₂) generated via photosensitization in O₂-saturated CH₃CN:H₂O (3:1), ambient temperature, 350 nm irradiation |
Why This Matters
For synthetic chemists planning oxidative functionalization of dithiolane intermediates, this compound cannot serve as a direct substitute for other 2-substituted-1,3-dithiolanes without altering the product profile and requiring different purification strategies.
- [1] Pandey, B.; Bal, S. Y.; Khire, U. R.; Rao, A. T. Efficient synthetic methodology for 1,3-dithiolane 1-oxides via singlet oxidation of 1,3-dithiolanes. J. Chem. Soc., Perkin Trans. 1 1990, 3217–3218. View Source
- [2] Pandey, B.; Bal, S. Y.; Khire, U. R. Photosensitized electron transfer oxidation of 2-substituted 1,3-dithiolane to 1,3-dithiolane-1-oxide. Tetrahedron Lett. 1989, 30 (30), 4007–4008. View Source
- [3] SpectraBase (Wiley). 4-Hydroxy-2-ethyl-2-phenyl-1,3-dithiolane – GC-MS Spectrum, SpectraBase Compound ID 5vDFT0h4ooR; source: KC-1990-3217-19. https://spectrabase.com/compound/5vDFT0h4ooR (accessed 2026). View Source
